Cas no 1048664-15-8 (5-Chloro-2-(ethylthio)aniline hydrochloride)
5-Chloro-2-(ethylthio)aniline hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-2-(ethylthio)aniline hydrochloride
- [5-Chloro-2-(ethylthio)phenyl]amine HCl
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- MDL: MFCD06149980
- Inchi: 1S/C8H10ClNS.ClH/c1-2-11-8-4-3-6(9)5-7(8)10;/h3-5H,2,10H2,1H3;1H
- InChI Key: XGKFCRFZVDOTOG-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)N)SCC.Cl
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 121
- Topological Polar Surface Area: 51.3
5-Chloro-2-(ethylthio)aniline hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB415658-500 mg |
[5-Chloro-2-(ethylthio)phenyl]amine hydrochloride |
1048664-15-8 | 500MG |
€195.40 | 2022-06-10 | ||
| abcr | AB415658-1 g |
[5-Chloro-2-(ethylthio)phenyl]amine hydrochloride |
1048664-15-8 | 1g |
€239.00 | 2023-04-24 | ||
| abcr | AB415658-5 g |
[5-Chloro-2-(ethylthio)phenyl]amine hydrochloride |
1048664-15-8 | 5g |
€656.50 | 2023-04-24 | ||
| abcr | AB415658-10 g |
[5-Chloro-2-(ethylthio)phenyl]amine hydrochloride |
1048664-15-8 | 10g |
€1074.00 | 2023-04-24 | ||
| abcr | AB415658-500mg |
[5-Chloro-2-(ethylthio)phenyl]amine hydrochloride; . |
1048664-15-8 | 500mg |
€205.00 | 2025-02-17 | ||
| abcr | AB415658-1g |
[5-Chloro-2-(ethylthio)phenyl]amine hydrochloride; . |
1048664-15-8 | 1g |
€237.00 | 2025-02-17 | ||
| abcr | AB415658-5g |
[5-Chloro-2-(ethylthio)phenyl]amine hydrochloride; . |
1048664-15-8 | 5g |
€637.00 | 2025-02-17 | ||
| abcr | AB415658-10g |
[5-Chloro-2-(ethylthio)phenyl]amine hydrochloride; . |
1048664-15-8 | 10g |
€1037.00 | 2025-02-17 | ||
| abcr | AB415658-25g |
[5-Chloro-2-(ethylthio)phenyl]amine hydrochloride; . |
1048664-15-8 | 25g |
€1877.00 | 2025-02-17 |
5-Chloro-2-(ethylthio)aniline hydrochloride Suppliers
5-Chloro-2-(ethylthio)aniline hydrochloride Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 5-Chloro-2-(ethylthio)aniline hydrochloride
Research Update on 5-Chloro-2-(ethylthio)aniline Hydrochloride (CAS: 1048664-15-8) in Chemical and Biomedical Applications
5-Chloro-2-(ethylthio)aniline hydrochloride (CAS: 1048664-15-8) is a specialized chemical compound that has garnered significant attention in recent biomedical and pharmaceutical research. This compound, characterized by its unique structural features, serves as a critical intermediate in the synthesis of various pharmacologically active molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. The compound's molecular framework, which includes a chloro-substituted aniline and an ethylthio moiety, provides a versatile scaffold for further chemical modifications aimed at enhancing biological activity and selectivity.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 5-Chloro-2-(ethylthio)aniline hydrochloride in the synthesis of novel tyrosine kinase inhibitors. Researchers demonstrated that derivatives of this compound exhibited potent inhibitory activity against specific cancer-related kinases, with IC50 values in the nanomolar range. The study emphasized the importance of the ethylthio group in modulating the compound's binding affinity to kinase active sites, suggesting its potential as a lead structure for further optimization in oncology drug development.
In addition to its applications in cancer research, recent investigations have explored the antimicrobial properties of 5-Chloro-2-(ethylthio)aniline hydrochloride derivatives. A 2024 report in Bioorganic & Medicinal Chemistry Letters described the synthesis and evaluation of a series of analogs against multidrug-resistant bacterial strains. The findings revealed that certain structural modifications, particularly at the aniline nitrogen, significantly enhanced antibacterial activity while maintaining low cytotoxicity against mammalian cells. These results underscore the compound's potential as a starting point for developing new classes of antibiotics to address the growing challenge of antimicrobial resistance.
The synthetic accessibility of 5-Chloro-2-(ethylthio)aniline hydrochloride has also been a focus of recent methodological developments. A 2023 publication in Organic Process Research & Development presented an optimized, scalable synthesis route that improved yield and purity while reducing environmental impact. The new protocol employed green chemistry principles, such as solvent recycling and catalytic methods, making the production process more sustainable for industrial applications. This advancement is particularly relevant as demand for this intermediate increases in both academic and industrial research settings.
Pharmacokinetic studies of 5-Chloro-2-(ethylthio)aniline hydrochloride derivatives have provided valuable insights into their drug-like properties. Recent in vitro and in vivo ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling has shown that the core structure generally exhibits favorable metabolic stability and oral bioavailability when appropriately modified. However, researchers have noted that the chloro and ethylthio substituents can influence cytochrome P450 interactions, necessitating careful structural optimization to minimize potential drug-drug interactions in clinical applications.
Looking forward, the versatility of 5-Chloro-2-(ethylthio)aniline hydrochloride continues to inspire innovative research directions. Current investigations are exploring its application in PROTAC (Proteolysis Targeting Chimera) technology, where it serves as a linker between target-binding and E3 ligase-recruiting moieties. Preliminary results suggest that the compound's rigidity and appropriate length make it particularly suitable for this emerging therapeutic strategy. As research progresses, this compound is expected to play an increasingly important role in the development of next-generation therapeutics across multiple disease areas.
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